molecular formula C15H16O3 B1236980 Isolinderalactone

Isolinderalactone

Cat. No.: B1236980
M. Wt: 244.28 g/mol
InChI Key: VXZIFOKTSURLNL-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolinderalactone is a sesquiterpene lactone compound isolated from the root extracts of Lindera aggregata, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-proliferative, and anti-metastatic properties .

Mechanism of Action

Target of Action

Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .

Mode of Action

This compound interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .

Result of Action

This compound’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit this compound toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Isolinderalactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, which is pivotal in inflammatory responses and cancer progression . Additionally, this compound induces apoptosis and autophagy in colorectal cancer cells by modulating the expression of cyclin B, p-cdc2, p-cdc25c, and p21 .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, this compound induces G2/M phase arrest, apoptosis, and autophagy. It achieves this by up-regulating the expression of cleaved-caspase-9 and -3 and increasing the levels of LC3B . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and enhances the accumulation of reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the IL-6/STAT3 signaling pathway, thereby reducing inflammation and cancer cell proliferation . Additionally, this compound induces apoptosis through the mitochondrial pathway by up-regulating cleaved-caspase-9 and -3 . It also activates the MAPK pathway via ROS-mediated signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been observed to be stable and effective in inhibiting the IL-6/STAT3 pathway over extended periods . Long-term studies have shown that this compound maintains its ability to induce apoptosis and autophagy in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against liver injury induced by oxaliplatin . Higher doses may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclin B, p-cdc2, and p-cdc25c, influencing cell cycle regulation . Additionally, this compound affects metabolic flux and metabolite levels by modulating the MAPK pathway and ROS accumulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its biological activity

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isolinderalactone can be synthesized through various organic synthesis methods. One common approach involves the extraction of the compound from the root extracts of Lindera aggregata using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Lindera aggregata roots. The roots are dried, ground, and extracted using solvents. The extract is then purified using techniques such as column chromatography and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Isolinderalactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Isolinderalactone is unique due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its ability to induce apoptosis, autophagy, and cell cycle arrest through ROS-mediated signaling pathways, making it a promising candidate for further research and development in medicine and industry .

Properties

IUPAC Name

(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZIFOKTSURLNL-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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